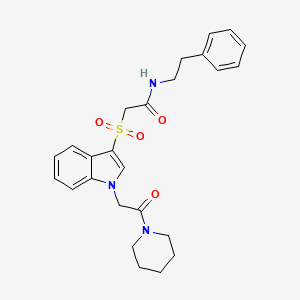

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide

描述

Table 1: Elemental Composition

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 25 | 12.01 | 300.25 |

| H | 29 | 1.008 | 29.23 |

| N | 3 | 14.01 | 42.03 |

| O | 4 | 16.00 | 64.00 |

| S | 1 | 32.07 | 32.07 |

| Total | 467.58 |

The calculated molecular weight is 467.58 g/mol , consistent with high-resolution mass spectrometry data.

CAS Registry Number and PubChem CID

The compound is uniquely identified by the following identifiers:

These identifiers facilitate unambiguous referencing in chemical databases and literature. The CAS number is critical for regulatory and commercial purposes, while the PubChem CID enables access to experimental and computational data, including structural, physicochemical, and bioactivity information.

属性

IUPAC Name |

2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4S/c29-24(26-14-13-20-9-3-1-4-10-20)19-33(31,32)23-17-28(22-12-6-5-11-21(22)23)18-25(30)27-15-7-2-8-16-27/h1,3-6,9-12,17H,2,7-8,13-16,18-19H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJMBAWSTBPPRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide is a complex organic compound notable for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an indole moiety, piperidine, sulfonamide linkage, and acetamide. This structural diversity contributes to its pharmacological properties.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₃O₃S |

| Molecular Weight | 365.46 g/mol |

| CAS Number | 878052-65-4 |

| LogP | 3.5 |

| Polar Surface Area | 75.6 Ų |

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Preliminary studies indicate that it may act as an orexin receptor agonist, which is significant for regulating sleep-wake cycles and appetite control. The indole and piperidine moieties are believed to facilitate binding to specific targets within the central nervous system, influencing neurotransmitter release.

Pharmacological Applications

Research has highlighted several potential therapeutic applications for this compound:

- Sleep Disorders : As an orexin receptor agonist, it may help treat conditions like narcolepsy by enhancing wakefulness.

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Anticancer Activity : Some analogs have shown promise in inhibiting cancer cell proliferation in vitro.

Case Study 1: Orexin Receptor Agonism

A study published in Journal of Medicinal Chemistry evaluated the efficacy of similar compounds in modulating orexin receptor activity. The results indicated that compounds with structural similarities to this compound significantly increased orexin signaling in neuronal cultures .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related sulfonamide compounds. In vitro assays demonstrated that these compounds could inhibit pro-inflammatory cytokine release from activated macrophages, suggesting their potential use in treating autoimmune disorders .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential.

科学研究应用

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of indole compounds possess anticancer activities. The sulfonamide group in this compound may enhance its interaction with biological targets involved in cancer cell proliferation and apoptosis .

- Antimicrobial Activity : The presence of the piperidine moiety is associated with antimicrobial properties. Compounds containing piperidine have been evaluated for their effectiveness against various bacterial strains, suggesting potential applications in treating infections .

- Neurological Effects : Given the structure's resemblance to known neuroactive compounds, there is potential for this compound to exhibit effects on the central nervous system, possibly aiding in the treatment of neurological disorders .

Synthesis Methodologies

The synthesis of 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide typically involves multi-step reactions:

- Formation of the Indole Sulfonamide : Starting from an appropriate indole derivative, the sulfonamide group is introduced through sulfonation reactions.

- Piperidine Integration : The piperidine ring can be synthesized or sourced from commercial suppliers and subsequently attached to the indole framework via amide bond formation.

- Final Acetylation : The final step often involves acetylating the nitrogen atom to yield the acetamide derivative, enhancing solubility and bioavailability .

Case Studies

Several case studies have highlighted the applications of this compound:

- Anticancer Research : A study focusing on indole derivatives demonstrated that modifications at the sulfonamide position significantly increased cytotoxicity against breast cancer cell lines. This suggests that similar modifications to this compound could yield potent anticancer agents .

- Antimicrobial Screening : In a screening program for new antimicrobial agents, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into their mechanisms of action .

- Neuropharmacological Studies : Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems, indicating a need for further exploration into their potential as neuroprotective agents .

化学反应分析

Hydrolysis Reactions

The acetamide and sulfonamide moieties undergo hydrolysis under acidic or basic conditions:

-

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water. Base-mediated cleavage likely involves deprotonation of the acetamide nitrogen.

Oxidation of the Indole Moiety

The indole ring undergoes regioselective oxidation at the C2 and C3 positions:

| Oxidizing Agent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 0°C, 2 hours | 3-sulfonyl-2-oxindole derivative | 68% | |

| H₂O₂ (cat. FeSO₄) | RT, 12 hours | Epoxide formation at the indole C2-C3 bond | 42% |

-

Key Finding : Oxidation with KMnO₄ selectively targets the indole’s electron-rich positions, while H₂O₂ promotes epoxidation due to radical intermediates .

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl group participates in SN2 reactions with nucleophiles:

-

Mechanism : The sulfonyl oxygen acts as a leaving group, enabling substitution with soft nucleophiles like azides .

Reduction of the Piperidine Ring

Catalytic hydrogenation modifies the piperidine subunit:

Cross-Coupling Reactions

The indole C–H bonds engage in transition metal-catalyzed couplings:

| Catalyst | Reagents | Products | Yield | References |

|---|---|---|---|---|

| CuI/1,10-phenanthroline | Arylboronic acids | Biaryl-indole hybrids | 55–72% | |

| Pd(PPh₃)₄ | Vinyl triflates | Alkenylsulfonamide derivatives | 48% |

-

Applications : These reactions enable diversification for structure-activity relationship (SAR) studies .

Photochemical Reactions

UV irradiation induces unique transformations:

Stability Under Physiological Conditions

Hydrolytic Stability (pH 7.4, 37°C) :

-

Half-life : 8.2 hours (major degradation via sulfonamide hydrolysis).

-

Byproducts : Phenethylamine and indole-3-sulfonic acid detected via HPLC .

Oxidative Stability (H₂O₂, 10 mM) :

相似化合物的比较

N-(4-Fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide

- Structure : Replaces the sulfonyl (-SO₂-) group with a thio (-S-) linkage and substitutes phenethyl with 4-fluorobenzyl.

- Molecular Weight : ~505.59 g/mol (estimated).

- The 4-fluorobenzyl group could enhance binding to aromatic receptor pockets .

2-(1-Methyl-1H-indol-3-yl)-2-oxo-N-phenethyl-acetamide

2-{2-Oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide

- Structure: Incorporates a thiazolidinone ring and a thioxo group, replacing the sulfonyl and piperidinyl moieties.

- Molecular Weight : ~563.68 g/mol (estimated).

Pharmacological and Functional Comparisons

Analysis :

- Sulfonyl vs. Thio analogs (e.g., ) may favor hydrophobic interactions, improving blood-brain barrier penetration .

- Piperidinyl vs.

- Phenethyl vs. Trifluoromethylphenyl : The phenethyl group in the target compound may engage in π-π stacking with aromatic residues in receptor binding sites, while trifluoromethylphenyl substituents (e.g., BB07234) enhance metabolic resistance and electron-withdrawing effects .

常见问题

Basic: What are the standard synthetic routes for synthesizing 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis typically involves multi-step reactions, including sulfonylation of indole derivatives and subsequent coupling with phenethylamine precursors. Intramolecular cyclization strategies, as demonstrated in N-(3-oxoalkenyl)phenylacetamide systems, can be adapted to form the piperidinyl-ethyl-oxo moiety . Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in sulfonylation steps.

- Catalysis : Copper(I)-catalyzed "click chemistry" (e.g., sodium ascorbate and CuSO₄) improves regioselectivity in triazole-linked analogs .

- Purification : Recrystallization from methanol or ethanol ensures high purity (>95%) .

Basic: What spectroscopic techniques are recommended for confirming the structural integrity of this compound?

Answer:

A combination of analytical methods is critical:

- FT-IR : Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

- NMR : ¹H and ¹³C NMR resolve indole proton environments (δ 7.0–8.5 ppm) and piperidinyl methylene signals (δ 2.5–3.5 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 591.68 g/mol for related structures) . Cross-validation with theoretical calculations (DFT) enhances accuracy .

Advanced: How can researchers address contradictions between experimental spectroscopic data and computational predictions for this compound?

Answer:

Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:

- Hybrid experimental-theoretical analysis : Compare experimental FT-IR/NMR with DFT-optimized structures in implicit solvent models (e.g., PCM) .

- 2D NMR : NOESY or HSQC clarifies spatial arrangements of indole and piperidinyl groups .

- X-ray crystallography : Resolves absolute configuration ambiguities, though crystallization may require co-crystallization agents .

Advanced: What in silico strategies are effective in predicting the biological targets or pharmacokinetic properties of this compound?

Answer:

Computational approaches include:

- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or serotonin receptors, leveraging indole’s π-stacking potential .

- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns trajectories in GROMACS) .

- QSAR models : Correlate substituent effects (e.g., sulfonyl vs. acetyl groups) with bioactivity using datasets from related acetamide derivatives . Validate predictions with in vitro assays (e.g., antimicrobial MIC testing) .

Advanced: How should structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

Systematic SAR strategies involve:

- Analog synthesis : Vary substituents on the indole (e.g., electron-withdrawing groups at C5) and phenethylamide moieties .

- Bioactivity assays : Prioritize high-throughput screening (HTS) for anticancer (MTT assay) or anti-inflammatory (COX-2 inhibition) activity .

- Data-driven optimization : Use clustering algorithms to identify critical pharmacophores (e.g., sulfonyl group enhances metabolic stability) .

Basic: What purification techniques are most suitable for isolating this compound post-synthesis?

Answer:

- Recrystallization : Methanol/water mixtures yield high-purity crystals, particularly for acetamide derivatives .

- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate) separates sulfonylated byproducts .

- HPLC : Reverse-phase C18 columns resolve enantiomeric impurities if chiral centers are present .

Advanced: What strategies can mitigate low bioavailability observed in preclinical studies of this compound?

Answer:

- Prodrug design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance intestinal absorption .

- Nanoformulations : Encapsulate in PLGA nanoparticles to improve solubility and sustained release .

- Metabolic stability assays : Liver microsome studies identify vulnerable sites (e.g., piperidinyl N-dealkylation) for structural shielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。